molecular formula C21H16F3N3O3 B611245 S1P1 Agonist III

S1P1 Agonist III

Cat. No.: B611245
M. Wt: 415.4 g/mol
InChI Key: MLDQTQOMWDNTNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S1P1 Agonist III is a synthetic sphingosine 1-phosphate receptor 1 (S1P1) agonist developed for research applications. Its molecular formula is C21H16F3N3O3 (molecular weight: 415.37), and it is provided as a stable compound for experimental use, requiring storage at -20°C. However, detailed in vivo efficacy and safety data for this compound remain unpublished.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S1P1 Agonist III involves several key steps, including the formation of the core structure and subsequent functionalizationThe reaction conditions often involve the use of strong bases and organic solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: S1P1 Agonist III undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various analogs of this compound, each with unique properties and potential therapeutic applications .

Scientific Research Applications

Multiple Sclerosis

S1P1 Agonist III has shown promise in the treatment of multiple sclerosis (MS), a chronic autoimmune disorder characterized by the demyelination of neurons. Studies have demonstrated that S1P1 agonists can effectively reduce relapse rates and improve patient outcomes by modulating immune cell trafficking .

Study Findings
Devadoss et al. (2015)AKP-11, a novel S1P1 agonist, reduced symptoms in a rat model of experimental autoimmune encephalomyelitis (EAE), a model for MS .
Goetzl et al. (2005)S1P1 agonists were found to selectively regulate lymphocyte egress and maintain endothelial integrity, crucial for MS treatment .

Autoimmune Diseases

Beyond MS, this compound may have therapeutic implications for other autoimmune diseases by modulating immune responses. The ability to induce lymphopenia can help control aberrant immune activity associated with conditions like rheumatoid arthritis and lupus .

Organ Transplantation

S1P1 agonists are being investigated for their potential to prevent organ rejection by modulating the immune response post-transplantation. By controlling lymphocyte migration, these compounds may enhance graft survival rates .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Clinical Trial on Fingolimod : Fingolimod, an established S1P receptor modulator, demonstrated significant reductions in relapse rates among patients with relapsing forms of MS. Its mechanism involves selective engagement with S1P receptors, leading to decreased lymphocyte egress from lymph nodes .
  • Preclinical Studies with AKP-11 : In preclinical trials, AKP-11 exhibited a favorable safety profile while effectively attenuating symptoms in EAE models without the adverse effects associated with older therapies like Fingolimod .

Mechanism of Action

S1P1 Agonist III exerts its effects by binding to the S1P1 receptor, a G protein-coupled receptor. This binding leads to the internalization of the receptor, preventing the egress of lymphocytes from lymph nodes. As a result, the number of circulating lymphocytes is reduced, which helps in controlling autoimmune responses. The compound also influences various signaling pathways involved in cell survival, proliferation, and migration .

Comparison with Similar Compounds

Comparison with Similar S1P1 Agonists

In Vitro Activity and Selectivity

Key S1P1 agonists are compared based on their receptor binding affinities (EC50) and selectivity ratios (S1P3/S1P1), which are critical for minimizing off-target effects like bradycardia (linked to S1P3 activation) .

Compound S1P1 EC50 (nM) S1P3 EC50 (nM) Selectivity Ratio (S1P3/S1P1) Key Features
S1P1 Agonist III 18 Inactive N/A High S1P1 selectivity; no S1P3 activity
FTY720-P 0.37 3.3 8.9 Non-selective; FDA-approved for MS but causes bradycardia and lymphopenia
CS-0777-P 1.1 350 318 100-fold selectivity for S1P1; avoids S1P3-related toxicity
Compound 53 0.6 352 587 Pyridine-based; high selectivity and brain penetration
Cobicistat Predicted pEC50 >8 N/A N/A Repurposed candidate; superior docking score (-62.4 kcal/mol) vs. siponimod
Brigatinib Predicted pEC50 >8 N/A N/A Structural similarity to known agonists; promising in silico results

Key Findings :

  • FTY720: Despite efficacy in MS, its non-selectivity (activates S1P1,3,4,5) causes dose-limiting cardiovascular and pulmonary toxicities .
  • AKP-11 : A next-generation agonist with FTY720-like efficacy but improved safety due to reversible receptor internalization and reduced lymphopenia .
  • CS-0777-P : Demonstrates >100-fold selectivity for S1P1 over S1P3, translating to reduced bradycardia risk in preclinical models .
  • Cobicistat/Brigatinib : Identified via drug repurposing; molecular dynamics simulations predict strong S1P1 binding (ChemPLP scores: -62.4 and -61.8 kcal/mol, respectively) .

Structural and Mechanistic Insights

  • This compound : Structural details are proprietary, but its lack of S1P3 activity suggests a binding mode avoiding the hydrophobic pocket critical for S1P3 activation .
  • FTY720-P : Requires phosphorylation for activity; binds S1P1 via a conserved salt bridge with Arg120 and hydrophobic interactions with Leu276/Trp269 .
  • CS-0777-P : Retains FTY720-like interactions but introduces a pyridine ring, enhancing S1P1 selectivity by sterically hindering S1P3 binding .
  • Compound 53 : A pyridine-based agonist with a unique bicyclic core, enabling brain penetration and prolonged lymphocyte reduction (24-hour efficacy at 3 mg/kg) .

Clinical and Experimental Potential

  • AKP-11 : In rat EAE models, AKP-11 reduced clinical scores by 70% (vs. 75% for FTY720) without causing bronchoconstriction or heart rate changes .
  • Cobicistat/Brigatinib : In silico studies suggest these FDA-approved drugs (originally for HIV and cancer) may be repurposed for MS, though experimental validation is pending .
  • Dual Agonists (e.g., AMG 369): Targeting S1P1/S1P5 shows immunomodulatory synergy but risks off-target effects in the CNS .

Biological Activity

Sphingosine-1-phosphate (S1P) is a bioactive lipid that plays a crucial role in various physiological processes, including immune cell trafficking, vascular integrity, and cellular proliferation. The S1P1 receptor, one of the five G protein-coupled receptors for S1P, is particularly significant in mediating these biological effects. S1P1 Agonist III is a selective agonist that has been studied for its potential therapeutic applications, particularly in immunomodulation and vascular biology.

This compound operates primarily through the activation of the S1P1 receptor, leading to several downstream effects:

  • Endothelial Cell Function : Activation of S1P1 on endothelial cells promotes vascular maturation and integrity by enhancing nitric oxide (NO) production through endothelial nitric oxide synthase (eNOS) activation. This mechanism is crucial for maintaining vascular homeostasis and preventing permeability issues .
  • Immune Cell Trafficking : The agonist induces lymphopenia by promoting the egress of lymphocytes from lymphoid organs into circulation. This effect is mediated by S1P1 receptor signaling, which influences the movement and retention of immune cells .

Pharmacological Profile

This compound exhibits a favorable pharmacokinetic profile characterized by:

  • Selectivity : It shows selectivity for the S1P1 receptor over other subtypes (S1P2 and S1P3), reducing the risk of cardiovascular side effects commonly associated with broader S1P receptor agonists .
  • Efficacy : In preclinical studies, this compound demonstrated significant efficacy in models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), comparable to existing treatments like Fingolimod but with fewer adverse effects .

Study 1: Efficacy in Autoimmune Models

A study compared the effects of this compound with Fingolimod in EAE models. Results indicated that:

  • Reduction in Clinical Symptoms : Both compounds reduced clinical scores significantly; however, this compound resulted in milder lymphopenia and quicker reconstitution of circulating lymphocytes post-treatment cessation compared to Fingolimod .

Study 2: Vascular Integrity Assessment

In another study assessing endothelial function, this compound was shown to enhance NO production and improve blood flow recovery in ischemic limbs, indicating its potential use in therapeutic angiogenesis .

Research Findings Summary

Study Focus Findings Implications
Study 1EAE ModelComparable efficacy to Fingolimod with milder side effectsPotential alternative for MS treatment
Study 2Vascular FunctionEnhanced NO production and blood flow recoveryTherapeutic potential in ischemic conditions

Q & A

Basic Research Questions

Q. What is the EC50 value of S1P1 Agonist III, and how is it determined experimentally?

this compound exhibits an EC50 of 18 nM for S1P1 receptor activation, as measured via concentration-response assays in recombinant cell lines expressing S1P1 receptors . To determine this value:

  • Methodology :

  • Use fluorescence-based or GTPγS binding assays to measure receptor activation.
  • Normalize data to maximal agonist response (e.g., S1P) and apply nonlinear regression analysis (e.g., GraphPad Prism) to calculate EC50 .
    • Key Data : Selectivity is confirmed by its lack of activity on S1P3 (EC50 > 10 µM) .

Q. How does this compound’s selectivity for S1P1 influence experimental design in cellular assays?

Its selectivity allows researchers to isolate S1P1-mediated signaling without confounding effects from S1P3.

  • Experimental Design Tips :

  • Validate receptor expression in cell lines using qPCR or Western blotting.
  • Include S1P3-positive controls (e.g., CYM-5541) to confirm assay specificity .
    • Applications : Study S1P1-specific pathways, such as lymphocyte trafficking or endothelial barrier function .

Advanced Research Questions

Q. What strategies mitigate off-target effects of this compound in complex biological systems?

  • Structural Insights :

  • Leverage homology modeling to compare S1P1 and S1P3 ligand-binding pockets. Differences in hydrophobic regions explain selectivity .
    • Assay Optimization :
  • Use radioligand displacement assays (e.g., with ³H-S1P) to confirm target engagement .
  • Pair with S1P3 knockout models to isolate S1P1 effects .

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?

Discrepancies may arise from pharmacokinetic factors or compensatory mechanisms.

  • Resolution Strategies :

  • Pharmacokinetic Profiling : Measure oral bioavailability and half-life in animal models (e.g., EAE mice) .
  • Secondary Assays : Assess downstream biomarkers (e.g., receptor ubiquitination or phosphorylation) to confirm target modulation .
    • Example : AKP-11, a novel S1P1 agonist, showed efficacy comparable to FTY720 in EAE models but with reversible lymphopenia, highlighting the importance of in vivo validation .

Q. What methodologies are recommended for analyzing dose-response relationships in primary cell assays?

  • Protocol :

Isolate primary lymphocytes or endothelial cells.

Treat with this compound (0.1–1000 nM range) and measure responses (e.g., chemotaxis or barrier integrity).

Use nonlinear regression to generate sigmoidal curves and calculate Hill coefficients .

  • Data Interpretation : Account for inter-donor variability by normalizing to vehicle controls and pooling data from ≥3 independent experiments .

Q. How can researchers optimize this compound’s pharmacokinetics for preclinical studies?

  • Approaches :

  • Modify molecular structure to enhance solubility (e.g., introduce polar groups) while retaining S1P1 affinity .
  • Conduct metabolic stability assays using liver microsomes to identify degradation hotspots .
    • In Vivo Validation : Monitor lymphocyte counts and plasma drug levels post-administration to correlate exposure with efficacy .

Q. What techniques validate S1P1 receptor engagement in live-cell systems?

  • Key Methods :

  • GFP Internalization Assays : Track receptor internalization via fluorescence microscopy after agonist treatment .
  • Western Blotting : Detect phosphorylated S1P1 or downstream effectors (e.g., ERK1/2) .
    • Controls : Include S1P1-negative cells and competitive antagonists (e.g., W146) to confirm specificity .

Q. Data Contradiction and Synthesis

Q. How should researchers address conflicting results in S1P1 agonist studies?

  • Root Causes : Variability in cell type, assay conditions, or agonist batch purity.
  • Resolution Steps :

Replicate experiments across multiple labs.

Use standardized reference agonists (e.g., SEW2871) for cross-study comparisons .

Perform meta-analyses to identify consensus mechanisms .

Q. What systemic review frameworks integrate this compound findings into broader immunological research?

  • Guidelines :

  • Follow PRISMA protocols for literature searches, focusing on S1P1-specific outcomes (e.g., lymphopenia, vascular leakage) .
  • Use tools like Covidence to extract and synthesize data from PubChem AIDs (e.g., AID 449 for S1P1 agonist data) .

Properties

IUPAC Name

4-methoxy-N-[[4-phenyl-3-(trifluoromethyl)phenyl]carbamoyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O3/c1-30-18-9-10-25-12-16(18)19(28)27-20(29)26-14-7-8-15(13-5-3-2-4-6-13)17(11-14)21(22,23)24/h2-12H,1H3,(H2,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDQTQOMWDNTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)C3=CC=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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